Product packaging for 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene(Cat. No.:CAS No. 1187385-70-1)

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Cat. No.: B1519636
CAS No.: 1187385-70-1
M. Wt: 345.89 g/mol
InChI Key: CCIQHIQHQUTIAC-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene (CAS 1187385-70-1) is a versatile and high-value multifunctional halogenated nitroarene extensively employed as a key synthetic building block in pharmaceutical research and development . Its primary research value lies in its application in cross-coupling reactions, where the distinct reactivity of the bromo and iodo substituents allows for sequential and selective functionalization of the benzene ring; this enables researchers to systematically construct complex molecular architectures . The compound is particularly valuable in the synthesis of protein degrader building blocks and other active pharmaceutical ingredients (APIs) . Furthermore, the nitro group can be selectively reduced to a corresponding aniline, a transformation that is crucial in the development of amine-containing drugs . Recent advancements in selective hydrogenation, such as the use of novel heterogeneous biocatalysts, have demonstrated excellent functional group tolerance, allowing for the chemoselective reduction of the nitro group even in the presence of halogens like bromine and iodine, thereby expanding its utility in complex synthetic pathways . This compound is typically supplied with a minimum purity of 95% and should be stored sealed in a dry, room-temperature environment . This product is intended for professional manufacturing and research laboratory use only. It is strictly for research purposes and is not certified for human or veterinary medical use, or for consumer application .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrFINO2 B1519636 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene CAS No. 1187385-70-1

Properties

IUPAC Name

1-bromo-5-fluoro-4-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIQHIQHQUTIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670358
Record name 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-70-1
Record name 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The bromo, fluoro, and iodo substituents on the benzene ring can also influence the reactivity of the compound. These halogens are deactivating groups, making the benzene ring less reactive towards electrophilic aromatic substitution . They are ortho, para-directing, meaning they direct incoming electrophiles to the carbon atoms adjacent to the halogen (ortho position) or opposite the halogen (para position) .

The compound’s interaction with its environment can be influenced by various factors, including temperature, pH, and the presence of other chemicals. For example, many nitrobenzene compounds are sensitive to light and need to be stored in a dark place .

Biological Activity

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene (CAS Number: 1187385-70-1) is a halogenated aromatic compound known for its unique structural properties, including the presence of multiple halogens and a nitro group. These features suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C6H2BrFINO2. Its structure includes:

  • Bromine (Br) and Iodine (I) : Halogens that can influence reactivity and biological interactions.
  • Fluorine (F) : Known for enhancing lipophilicity which may affect membrane permeability.
  • Nitro group (NO2) : This electron-withdrawing group can modify the compound's reactivity and interaction with biological targets.

The biological activity of halogenated compounds often involves:

  • Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups like nitro can enhance electrophilicity.
  • Nucleophilic Substitution : Halogen atoms can be replaced by nucleophiles, leading to various biologically active derivatives.
  • Redox Reactions : The nitro group can participate in redox processes, potentially leading to reactive intermediates that interact with cellular components.

Anticancer Properties

Compounds with similar structures have been investigated for anticancer activities. The electron-withdrawing nitro group may contribute to the inhibition of cancer cell proliferation by inducing apoptosis or disrupting cellular signaling pathways.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing aryl iodides, including derivatives of nitrobenzene, demonstrated that halogenated compounds could be synthesized with high yields while maintaining biological activity . The results indicated that:

  • Compounds with multiple halogens showed enhanced reactivity in biological assays.

Study 2: Structure-Activity Relationship (SAR)

Research on the SAR of halogenated aromatic compounds revealed that the positioning and type of halogen significantly impact biological efficacy. For example, the presence of both bromine and iodine in this compound suggests unique interactions within biological systems compared to other halogenated compounds .

Data Tables

Compound NameCAS NumberAntimicrobial ActivityAnticancer ActivityNotes
This compound1187385-70-1YesYesLimited specific studies
1-Bromo-2-nitrobenzene590-00-1YesModerateSimilar structure
4-Iodo-N,N-dimethylaniline6117-24-0ModerateYesRelated compound

Comparison with Similar Compounds

Key Observations :

  • The iodine substituent in the target compound contributes to its significantly higher molecular weight compared to analogs with lighter halogens (Cl, F) or methyl groups.

Preparation Methods

Starting Materials and Precursors

The synthesis typically starts from a suitably substituted aromatic compound such as 1-bromo-5-fluoro-2-nitrobenzene or related derivatives, which undergo further halogenation to introduce the iodine substituent at the 4-position.

Halogenation Steps

  • Bromination and Fluorination: The bromine and fluorine atoms are introduced via electrophilic aromatic substitution using bromine sources (e.g., Br2 or N-bromosuccinimide) and fluorinating agents under mild conditions to avoid over-substitution.

  • Iodination: The iodine substituent is introduced using iodine monochloride (ICl) at low temperatures (0–5°C) to ensure regioselective iodination at the 4-position. The use of ICl is critical due to its high reactivity and selectivity for aromatic iodination.

Nitration

  • Nitration is performed after halogenation to avoid unwanted side reactions.
  • Typical nitrating agents include fuming nitric acid (HNO3) in sulfuric acid (H2SO4) at around 50°C.
  • This step introduces the nitro group at the 2-position, guided by the directing effects of existing substituents on the ring.

Reaction Conditions Summary

Step Reagents/Conditions Temperature Time Notes
Bromination Br2 or N-bromosuccinimide Room temp 1–2 hours Controlled to avoid polybromination
Fluorination Selective fluorinating agent Mild conditions Variable Often pre-existing fluorine in precursor
Iodination Iodine monochloride (ICl) 0–5°C 1–3 hours Ensures regioselectivity at 4-position
Nitration Fuming HNO3 / H2SO4 ~50°C 1–2 hours Introduces nitro at 2-position

Purification Techniques

  • Column Chromatography: Silica gel chromatography using hexane/ethyl acetate mixtures is employed to separate the desired product from side products and unreacted starting materials.
  • Recrystallization: Ethanol/water mixtures are commonly used to recrystallize the compound, enhancing purity.
  • Analytical Monitoring: Purity and identity are confirmed by HPLC, NMR (¹H and ¹³C), and mass spectrometry to ensure >95% purity.

Research Findings and Data Analysis

Regioselectivity and Substituent Effects

  • The presence of electron-withdrawing groups (nitro, fluorine) and halogens (bromine, iodine) influences the regioselectivity of substitution reactions.
  • Iodination at the 4-position is favored due to the directing effects of bromine and fluorine, and the steric/electronic environment created by the nitro group.

Yield and Efficiency

  • Multi-step synthesis yields for similar halogenated nitrobenzenes typically range from 50% to 85% per step, depending on reaction optimization.
  • Use of controlled temperature and stoichiometry improves yield and reduces side reactions.

Synthetic Route Example

Step Reaction Type Starting Material Product Yield (%) Key Conditions
1 Bromination Fluoro-nitrobenzene derivative 1-Bromo-5-fluoro-2-nitrobenzene ~70 Br2, room temp
2 Iodination Above brominated compound 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene 75–85 ICl, 0–5°C
3 Purification Crude product Pure target compound Chromatography, recrystallization

Summary Table: Preparation Methods Overview

Preparation Step Reagents/Conditions Purpose Outcome/Notes
Bromination Br2 or NBS Introduce bromine Controlled mono-bromination
Fluorination Fluorinating agent (pre-existing or reagent) Introduce fluorine Usually present in starting material
Iodination Iodine monochloride (ICl) Introduce iodine at 4-position High regioselectivity
Nitration Fuming HNO3 / H2SO4 Introduce nitro group at 2-position Avoids side reactions if post-halogenation
Purification Silica gel chromatography, recrystallization Isolate pure compound Achieves >95% purity

Q & A

Basic: What synthetic strategies are effective for preparing 1-bromo-5-fluoro-4-iodo-2-nitrobenzene, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves sequential halogenation and nitration of a substituted benzene precursor. For example:

Halogenation: Introduce bromine and iodine via electrophilic aromatic substitution (EAS), leveraging directing effects of existing substituents. Fluorine is often introduced earlier due to its strong electron-withdrawing nature.

Nitration: Nitro groups are added using mixed acid (HNO₃/H₂SO₄), guided by the meta-directing effects of halogens.
Purification:

  • Recrystallization in polar solvents (e.g., ethanol/water) removes unreacted starting materials.
  • Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from halogenated byproducts.
    Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>98% by area) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions via coupling patterns (e.g., 4JH-F^4J_{\text{H-F}} for fluorine) and deshielding effects from nitro groups.
    • 19F^{19}\text{F} NMR confirms fluorine integration.
  • Mass Spectrometry (HRMS): High-resolution ESI-MS validates molecular ion ([M+H]+^+) and isotopic patterns (Br/I).
  • X-ray Crystallography:
    • Use SHELX programs for structure refinement, particularly to resolve heavy-atom (iodine) anomalies.
    • ORTEP-3 generates thermal ellipsoid diagrams to visualize bond lengths/angles .

Advanced: How do electronic effects of substituents influence regioselectivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:
The nitro group (-NO₂) is a strong meta-directing, electron-withdrawing group, while halogens (Br, I) act as ortho/para-directing deactivators.

  • Competing Effects:
    • In NAS (e.g., methoxy substitution), the nitro group dominates, directing attack to meta positions relative to itself.
    • Steric hindrance from iodine may reduce reactivity at crowded sites.
      Experimental Design:
  • Compare reaction rates and products with analogs (e.g., 4-Bromo-2-fluoro-5-nitrobenzoic acid in ) to isolate electronic vs. steric contributions .

Advanced: What challenges arise in crystallographic analysis due to heavy atoms, and how are they resolved?

Methodological Answer:

  • Challenges:
    • High electron density from iodine causes absorption errors and weak diffraction for lighter atoms (e.g., C, N).
    • Twinning or disorder complicates refinement.
  • Solutions:
    • Use SHELXL with high-resolution data (≤0.8 Å) and anisotropic displacement parameters.
    • Apply TWIN/BASF commands in refinement for twinned crystals.
    • Validate with R-factor convergence (<5% discrepancy) .

Advanced: What methodologies assess potential biological activity, given structural similarities to bioactive analogs?

Methodological Answer:

  • In Vitro Assays:
    • Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values to analogs like 4-Bromo-2-fluoro-5-nitrobenzoic acid ().
    • Antimicrobial testing via agar dilution (MIC determination against Gram+/Gram- bacteria).
  • QSAR Modeling:
    • Correlate substituent electronegativity (Hammett σ constants) with activity trends .

How should conflicting reactivity data (e.g., substitution yields) be resolved?

Methodological Answer:

  • Reproducibility Checks:
    • Standardize reaction conditions (solvent, temperature, catalyst).
    • Use HPLC-MS to quantify side products (e.g., dehalogenation byproducts).
  • Computational Validation:
    • Perform DFT calculations (Gaussian 16) to model transition states and compare activation energies for competing pathways .

What safety protocols are essential given its polyhalogenated nitroaromatic structure?

Methodological Answer:

  • Handling:
    • Use fume hoods and explosion-proof equipment (nitro groups are shock-sensitive).
    • Avoid metal catalysts (risk of exothermic decomposition).
  • Waste Disposal:
    • Quench with reducing agents (e.g., NaHSO₃) before aqueous disposal per EPA guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5-fluoro-4-iodo-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

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